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Introduction
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1

(MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous

system (CNS). MCH, an orexigenic neuropeptide, plays a significant role in the regulation of

energy homeostasis, and its effects are mediated through MCHR1 in rodents. In humans and

other species like dogs, a second MCH receptor, MCHR2, is also present. AZD1979 has been

investigated as a potential therapeutic agent for obesity due to its ability to cross the blood-

brain barrier and modulate key CNS pathways involved in appetite and energy expenditure.

This technical guide provides an in-depth overview of the mechanism of action of AZD1979 in

the central nervous system, supported by quantitative data, detailed experimental protocols,

and visualizations of the relevant pathways and workflows.

Core Mechanism of Action in the CNS
AZD1979 exerts its effects by binding to and inhibiting MCHR1 in the brain.[1][2] This

antagonism blocks the downstream signaling cascades initiated by the endogenous ligand,

MCH. The specificity of AZD1979 for MCHR1 has been demonstrated in studies where the

compound had no effect on food intake or body weight in mice lacking the MCHR1 gene

(Mchr1 knockout mice).[1] The primary consequences of MCHR1 blockade by AZD1979 in the

CNS are a reduction in food intake and a preservation of energy expenditure, leading to a

decrease in body weight.[1][2]
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Quantitative Data
The following tables summarize the key quantitative data related to the interaction of AZD1979
with MCHR1 and its in vivo effects.

Table 1: In Vitro Binding Affinity and Potency of AZD1979

Parameter Species Value Reference

MCHR1 Binding

Affinity (Ki)
Human/Mouse ~12 nM [2]

MCHR1 Functional

Antagonism (IC50,

GTPγS)

Human ~12 nM [2]

MCHR2 Functional

Activity (IC50, Ca2+

FLIPR)

Human > 40 µM [2]

Table 2: In Vivo Effects of AZD1979 in Diet-Induced Obese (DIO) Mice

Dose (p.o.,
twice daily)

Average
Trough Plasma
Concentration
(µM)

Average
Trough Brain
MCHR1
Occupancy
(%)

Change in
Body Weight

Change in
Body Fat Mass

20 µmol/kg 0.13 46
Dose-dependent

decrease
Decreased

40 µmol/kg 0.32 68
Dose-dependent

decrease
Decreased

60 µmol/kg 1.4 91
Dose-dependent

decrease
Decreased

Data from a repeat dose study in female DIO mice.[1]
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Table 3: In Vivo Effects of AZD1979 in Beagle Dogs

Dose (p.o., once
daily)

AUC (µM*h) Cmax (µM)
Change in Body
Weight

22 µmol/kg 7.5 1.2
Dose-dependent

decrease

65 µmol/kg 30 3.9
Dose-dependent

decrease

216 µmol/kg 87 7.5
Dose-dependent

decrease

Data from a 28-day general toxicology study in lean beagle dogs.[1]

Signaling Pathways
MCHR1 is a G-protein coupled receptor that primarily couples to Gi/o and Gq proteins.[3][4]

Antagonism of MCHR1 by AZD1979 inhibits these downstream signaling pathways.
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MCHR1 Signaling Pathway and Inhibition by AZD1979.
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Experimental Protocols
Ex Vivo Brain MCHR1 Receptor Occupancy Assay
This protocol outlines the key steps for determining the receptor occupancy of AZD1979 in the

brain.
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Experimental Workflow for Ex Vivo Receptor Occupancy.
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Detailed Method:

Animal Dosing: Diet-induced obese (DIO) mice are orally administered with vehicle or

varying doses of AZD1979.[1]

Brain Collection: At predetermined time points after dosing, animals are euthanized, and

their brains are rapidly dissected and frozen on dry ice.[1]

Cryosectioning: Coronal brain sections (20 µm) are cut from the caudate putamen, a region

with high MCHR1 expression, using a cryostat at -15°C.[1] The sections are then thaw-

mounted onto microscope slides.[1]

Radioligand Incubation: Brain sections are incubated with a specific MCHR1 radioligand to

label the available receptors.

Washing: Non-specific binding is removed by washing the sections in buffer.

Autoradiography: The slides are apposed to a phosphor imaging plate or autoradiographic

film to detect the radioactive signal.

Quantification: The density of the signal is quantified using image analysis software.

Receptor occupancy is calculated as the percentage reduction in specific radioligand binding

in the brains of AZD1979-treated animals compared to vehicle-treated controls.

In Vivo Efficacy Studies in DIO Mice
This protocol describes the general workflow for assessing the effect of AZD1979 on body

weight and food intake in a diet-induced obesity model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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